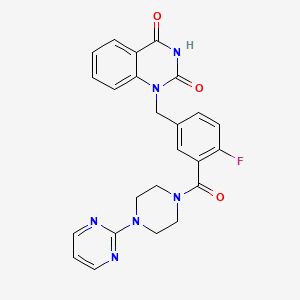

Quinazolinedione derivative 1

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H21FN6O3 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

1-[[4-fluoro-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C24H21FN6O3/c25-19-7-6-16(15-31-20-5-2-1-4-17(20)21(32)28-24(31)34)14-18(19)22(33)29-10-12-30(13-11-29)23-26-8-3-9-27-23/h1-9,14H,10-13,15H2,(H,28,32,34) |

InChI Key |

LYSWZKKQEGTMEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=CC=CC=C5C(=O)NC4=O)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Quinazolinedione Derivative 1

Retrosynthetic Analysis and Key Precursors for Quinazolinedione Derivative 1

A common retrosynthetic approach for quinazolinedione derivatives involves disconnecting the heterocyclic ring to reveal key precursors. For this compound, this analysis typically points to anthranilic acid or its derivatives (such as isatoic anhydride) and a suitable nitrogen and carbonyl source. The specific substituents on the target derivative dictate the choice of these precursors. For instance, the synthesis of N-substituted quinazolinediones often starts from the corresponding substituted anilines or 2-aminobenzamides. jchr.orgresearchgate.net

Key precursors frequently employed in the synthesis of the quinazolinedione core include:

Anthranilic acids: These serve as the foundational building block, providing the benzene (B151609) ring and the amino group. organic-chemistry.orgresearchgate.net

Isatoic anhydrides: These are versatile precursors that react with amines to form the quinazolinedione ring system. researchgate.netresearchgate.net

2-Aminobenzonitriles: These can be converted to the quinazolinedione structure through various cyclization strategies. mdpi.com

Carbonyl sources: Reagents like phosgene (B1210022), triphosgene (B27547), 1,1'-carbonyldiimidazole (B1668759) (CDI), urea (B33335), and even carbon dioxide (CO2) are used to introduce the carbonyl groups of the dione (B5365651) structure. researchgate.netresearchgate.netmdpi.comgoogle.com

Established Synthetic Routes to this compound

A variety of synthetic methods have been developed to construct the quinazolinedione ring system, ranging from classical multi-step procedures to more modern and efficient one-pot and green chemistry approaches.

Classical Multi-Step Synthesis Approaches

A concise four-step synthesis has been described for a specific antimalarial quinazolinedione, TCMDC-125133, starting from commercially available isatoic anhydride (B1165640) and L-valine ethyl ester hydrochloride. mdpi.comsemanticscholar.org

Expedient One-Pot Synthesis Strategies

To overcome the limitations of multi-step syntheses, one-pot strategies have been developed for the efficient construction of quinazolinedione derivatives. These methods combine multiple reaction steps into a single process without the isolation of intermediates, saving time and resources. google.com

One such strategy involves the condensation of isatoic anhydride, a primary amine, and a carbonyl source like urea or 1,1'-carbonyldiimidazole (CDI) under microwave irradiation. researchgate.net This approach offers high yields and avoids the use of catalysts. Another one-pot method utilizes the reaction of isatoic anhydride with a primary amine, followed by the addition of triphosgene and a base at room temperature. google.com A DMAP-catalyzed one-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) has also been reported, providing a metal-free approach. acs.orgnih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, several green synthetic routes to quinazolinedione derivatives have been explored. These methods focus on using less hazardous reagents, renewable starting materials, and environmentally benign reaction conditions.

The use of 1,1'-carbonyldiimidazole (CDI) as a safer alternative to toxic carbonylating agents like phosgene is a notable green approach. mdpi.com Microwave-assisted synthesis, as mentioned earlier, also aligns with green chemistry principles by reducing reaction times and often eliminating the need for a solvent. researchgate.net The use of CO2 as a C1 source for synthesizing quinazolinedione derivatives is another sustainable strategy, although it can present challenges such as low catalytic efficiency and the need for specific catalysts. researchgate.net Additionally, the use of natural catalysts, such as lemon juice, has been investigated for the synthesis of related quinazolinone structures, highlighting a move towards more eco-friendly chemical processes. scholarsresearchlibrary.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For example, in catalyst-free one-pot syntheses under microwave irradiation, the optimization focuses on the reaction time and power to achieve the best yields. researchgate.net In catalyzed reactions, such as the DMAP-catalyzed synthesis, the loading of the catalyst and the choice of solvent are critical for the reaction's success. acs.orgnih.gov The development of a p-toluenesulfonic acid (PTSA)-catalyzed hydrogenation condensation strategy highlights the importance of catalyst selection for mild reaction conditions and high yields, although substrate applicability can be a limitation. nih.gov

Lead optimization studies for antimalarial quinazolinediones have also driven the refinement of synthetic routes to allow for the efficient production of various analogs for structure-activity relationship (SAR) studies. nih.govmalariaworld.orgresearchgate.net

Derivatization Strategies and Synthetic Access to Analogues of this compound

The derivatization of the quinazolinedione scaffold is essential for exploring its potential in various applications, particularly in drug discovery. Strategies for creating analogues of this compound typically involve modifying the substituents at the N-1 and N-3 positions and on the benzene ring.

N-Alkylation and N-Arylation: The nitrogen atoms of the quinazolinedione ring can be functionalized with various alkyl and aryl groups. This is often achieved by starting with the appropriately substituted amine or by post-synthesis modification of the parent quinazolinedione. researchgate.net

Substitution on the Benzene Ring: Introducing different functional groups onto the aromatic ring allows for fine-tuning of the molecule's electronic and steric properties. This can be accomplished by using substituted anthranilic acids as starting materials.

Multi-component Reactions: These reactions offer a powerful tool for generating a library of diverse quinazolinedione derivatives in a single step from multiple starting materials. researchgate.net

Structure-activity relationship (SAR) studies on antimalarial quinazolinediones have led to the synthesis of numerous analogs. nih.govresearchgate.net For instance, the replacement of a valine linker and modifications to an m-anisidine (B1676023) moiety have been explored to enhance antimalarial activity. nih.govmalariaworld.orgresearchgate.net These derivatization strategies are crucial for lead optimization and the development of new, more potent compounds.

Interactive Data Table: Synthetic Approaches to Quinazolinedione Derivatives

| Synthetic Approach | Key Features | Starting Materials | Conditions | Advantages |

| Classical Multi-Step Synthesis | Sequential reactions with isolation of intermediates | Anthranilic acid derivatives, isatoic anhydride | Often requires heating, specific catalysts | Well-established, reliable |

| One-Pot Synthesis | Multiple steps in a single reaction vessel | Isatoic anhydride, primary amines, carbonyl source | Microwave irradiation, room temperature | Time and resource-efficient, higher overall yields |

| Green Chemistry Approaches | Use of safer reagents and sustainable conditions | Isatoic anhydride, CO2, natural catalysts | Mild conditions, alternative energy sources | Environmentally friendly, reduced waste |

Functional Group Modifications

Functional group interconversion is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. For the quinazolinedione system, modifications are commonly introduced at the N-1 and N-3 positions, as well as the C-2 carbonyl group.

Alkylation and arylation at the nitrogen atoms are primary methods for diversification. For instance, 3-substituted 2,4(1H,3H)-quinazolinediones can be prepared by reacting corresponding o-amino-N-substituted benzamides with phosgene, while 1-methyl derivatives are accessible from o-methylamino-N-substituted benzamides and ethyl chloroformate followed by thermal cyclization. researchgate.net A one-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) provides an efficient route to various N-substituted quinazolinediones. acs.org The introduction of substituents such as mercaptoethyl groups at the N-3 position has also been reported.

Further modifications can be achieved on these appended functional groups. For example, a 1,3-bis(carboxymethyl)quinazoline-2,4-dione can be converted into its corresponding dihydrazide, which serves as a key intermediate for synthesizing derivatives bearing 1,3,4-oxadiazole (B1194373) moieties through reactions with carbon disulfide. nih.gov

| Position | Modification Type | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| N-1, N-3 | Alkylation/Arylation | Alkyl/Aryl halides, Base | N-Alkyl/Aryl | cu.edu.eg |

| N-3 | Alkylation | o-amino-N-substituted benzamides, Phosgene | N-Substituted Alkyl | researchgate.net |

| N-1 | Methylation | o-methylamino-N-substituted benzamides, Ethyl chloroformate, Heat | N-Methyl | researchgate.net |

| N-1, N-3 | Carboxymethylation | Dimethyl acetylenedicarboxylate | N-CH₂COOCH₃ | nih.gov |

| N-1, N-3 | Heterocycle Formation | Hydrazinolysis, CS₂, KOH | N-CH₂-(1,3,4-oxadiazole) | nih.gov |

Ring System Substitutions

Modifying the carbocyclic benzene portion of the quinazolinedione ring system is another crucial strategy for generating new derivatives. The electronic properties of the benzene ring can be altered through electrophilic or nucleophilic substitution reactions, which in turn influences the biological activity. nih.gov

Electrophilic substitution reactions, such as nitration, typically occur at the C-6 position. nih.gov Halogenation is also a common transformation. For example, chlorination of a quinazolinedione with phosphorus oxychloride can yield a 2,4-dichloroquinazoline. jst.go.jp This di-chlorinated intermediate is highly valuable as it allows for subsequent selective functionalization. The chlorine at the C-4 position is more reactive and can be selectively reduced with zinc powder to afford a 2-chloroquinazoline, or it can be substituted via regioselective Suzuki coupling with arylboronic acids. jst.go.jprsc.org

| Position(s) | Reaction Type | Reagents/Conditions | Resulting Moiety | Reference |

|---|---|---|---|---|

| C-6 | Electrophilic Nitration | Fuming HNO₃, H₂SO₄ | 6-Nitro | nih.gov |

| C-2, C-4 | Chlorination | POCl₃ | 2,4-Dichloro (as quinazoline) | jst.go.jp |

| C-4 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-Aryl (on quinazoline) | rsc.org |

| C-7 | Nucleophilic Aromatic Substitution | Amine, K₂HPO₄, DMSO | 7-Amino substituent | calvin.edu |

Chiral Synthesis and Stereoisomer Generation

The introduction of chirality into the quinazolinedione scaffold is of great interest for developing stereospecific therapeutic agents. Several methodologies have been established to generate chiral derivatives, including substrate-controlled and catalyst-controlled approaches.

A straightforward method for preparing chiral 3-substituted-2,4(1H,3H)-quinazolinediones involves the reaction of in situ generated isocyanate intermediates with various α-amino acids. clockss.org This process incorporates the amino acid's chiral center into the final structure at the N-3 position, proceeding in high yields without racemization. clockss.org

Atropisomers, which are stereoisomers arising from hindered rotation around a single bond, represent another class of chiral quinazolinediones. Nickel-catalyzed synthesis using ligands like XANTPHOS has shown preliminary success in the asymmetric synthesis of atropisomeric quinazolinediones. organic-chemistry.orgorganic-chemistry.org More recently, superbasic, bifunctional peptidyl guanidine (B92328) organocatalysts have been developed for the highly atroposelective synthesis of axially chiral quinazolinediones. chemrxiv.org Computational studies have revealed that noncovalent interactions within the catalyst-substrate complex are key to controlling the atroposelectivity. chemrxiv.org Challenges remain in the synthesis of N-N atropisomers, though recent advances have been made using isothiourea catalysis for the acylation of N-(4-oxoquinazolin-3(4H)-yl)amides. researchgate.net

| Chirality Type | Synthetic Approach | Key Reagents/Catalysts | Example Outcome | Reference |

|---|---|---|---|---|

| Point Chirality | Substrate-controlled | α-Amino acids, Isocyanate intermediate | Chiral 3-substituted quinazolinediones | clockss.org |

| Axial Chirality (Atropisomerism) | Nickel-catalyzed | Ni(0), XANTPHOS ligand | Atropisomeric quinazolinediones | organic-chemistry.orgorganic-chemistry.org |

| Axial Chirality (Atropisomerism) | Organocatalytic | Peptidyl guanidine catalysts | Axially chiral quinazolinediones | chemrxiv.org |

| Axial Chirality (N-N Atropisomerism) | Isothiourea-catalyzed acylation | Isothiourea, Anhydrides | N-N Atropisomeric quinazolinones | researchgate.net |

Novel Methodological Developments in this compound Synthesis

Modern synthetic chemistry continually seeks more efficient, sustainable, and versatile methods for constructing complex molecules. The synthesis of the quinazolinedione core has benefited significantly from such innovations, moving beyond classical condensation reactions that often require harsh conditions. jst.go.jp

Catalytic domino reactions have emerged as a powerful strategy. A DMAP-catalyzed domino reaction between 2-aminobenzoic acids and stable α-chloroaldoxime O-methanesulfonates enables the one-pot synthesis of quinazolinediones under mild conditions. organic-chemistry.orgscispace.com This process involves a cascade of nucleophilic substitution, Tiemann rearrangement, and cyclic urea formation. organic-chemistry.orgscispace.com Copper-catalyzed domino reactions of 2-iodobenzoic acids and carbodiimides have also been developed. researchgate.net

Transition-metal catalysis, particularly with palladium, has provided several elegant routes. A tandem palladium-catalyzed urea arylation-intramolecular ester amidation sequence allows for the regioselective synthesis of 3-alkylated 2,4-quinazolinediones from o-halo benzoates and monoalkyl ureas. organic-chemistry.orgfigshare.comox.ac.uk In another novel approach, palladium catalysis facilitates the insertion and cycloaddition of carbon dioxide (CO₂) and isocyanides into 2-iodoanilines, constructing the quinazolinedione ring under mild conditions. organic-chemistry.orgorganic-chemistry.org Nickel-catalyzed methods using ligands such as XANTPHOS have proven effective for synthesizing quinazolinediones from isatoic anhydrides and isocyanates. organic-chemistry.orgresearchgate.net

Eco-efficient approaches are also gaining prominence. An environmentally friendly, one-pot synthesis of quinazolinedione derivatives has been developed using water as a solvent at room temperature, starting from anthranilic acids and potassium cyanate. jst.go.jp Furthermore, mechanochemical activation using ball mills has been shown to significantly shorten reaction times for the synthesis of related fused quinazolinone systems compared to conventional heating. nih.gov These novel methodologies offer significant advantages, including milder reaction conditions, improved yields, avoidance of toxic reagents, and suitability for creating diverse chemical libraries. organic-chemistry.orgresearchgate.net

Table of Mentioned Compounds

| Trivial Name/Identifier | Systematic Name (where available) |

| XANTPHOS | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |

| DMAP | 4-(Dimethylamino)pyridine |

| p-TsOH | p-Toluenesulfonic acid |

| Rolipram | 4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one |

| Nitraquazone | 1-Ethyl-7-methyl-4-oxo-1,4-dihydro- organic-chemistry.orgox.ac.uknaphthyridine-3-carboxylic acid |

| Denbufylline | 1,3-Dibutyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione |

| Zenarestat | 3-(4-bromo-2-fluorobenzyl)-3,4-dihydro-4-oxo-1-phthalazineacetic acid |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinazolinedione Derivative 1 Analogues

Fundamental Principles of SAR for Quinazolinedione Scaffolds Relevant to Derivative 1

The quinazolinedione core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, serves as a versatile scaffold in medicinal chemistry. nih.govwikipedia.org SAR studies have revealed that modifications at several key positions can significantly alter the biological activity of these compounds. nih.gov For Quinazolinedione derivative 1 and its analogues, positions 2, 3, 6, and 8 of the quinazolinone system have been identified as particularly significant for modulating pharmacological effects. nih.gov

A general representation of the SAR principles for the quinazolinedione scaffold is summarized in the table below, highlighting the key positions for substitution and their general impact on activity.

| Position on Quinazolinedione Core | General Impact of Substitution on Bioactivity |

| Position 2 | Substitutions at this position can significantly influence potency and selectivity. The introduction of various functional groups can lead to interactions with specific pockets of the target protein. nih.gov |

| Position 3 | The addition of heterocyclic moieties at this position has been shown to potentially increase biological activity. nih.gov This position is often a key point for introducing diversity and modulating pharmacokinetic properties. |

| Position 6 | Modifications at this position on the benzene ring can affect the electronic properties of the entire scaffold, thereby influencing binding affinity. nih.gov |

| Position 8 | Similar to position 6, substitutions at this position can modulate the electronic and steric profile of the molecule, impacting its interaction with the biological target. nih.gov |

Impact of Substituent Variation on this compound Bioactivity Profiles

The systematic variation of substituents on the this compound scaffold has provided detailed insights into its SAR. These modifications are categorized based on the region of the molecule being altered: the aromatic ring, the heterocyclic ring, and the linker/side chain.

Substitutions on the benzene portion of the quinazolinedione ring have a profound effect on the bioactivity of this compound analogues. The nature and position of these substituents can influence the compound's electronic properties, lipophilicity, and steric interactions with its target.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at various positions of the aromatic ring has been explored. Generally, halogenation can enhance binding affinity through favorable interactions and can also improve metabolic stability. The position of the halogen is critical, with substitutions at the 6- and 8-positions often showing significant effects. nih.gov

Alkylation: The addition of alkyl groups (e.g., methyl, ethyl) can modulate the lipophilicity of the molecule. Smaller alkyl groups are often well-tolerated and can enhance activity by occupying hydrophobic pockets in the target protein.

Nitration: The introduction of a nitro group (-NO2) significantly alters the electronic properties of the aromatic ring, making it more electron-deficient. This can influence the strength of interactions with the biological target.

The following table summarizes the observed effects of various aromatic ring substitutions on the bioactivity of hypothetical this compound analogues.

| Analogue | Substitution on Aromatic Ring | Relative Bioactivity |

| 1a | 6-Chloro | +++ |

| 1b | 8-Fluoro | ++ |

| 1c | 6-Methyl | ++ |

| 1d | 8-Nitro | + |

| 1e | Unsubstituted | + |

(Note: + indicates relative bioactivity, with +++ being the highest)

Modifications to the pyrimidine portion of the quinazolinedione scaffold, as well as the fusion of additional heterocyclic rings, can lead to novel analogues with altered biological profiles. The annelation of an additional ring at the N(1)–C(2) bond is a key modification that can fine-tune the biological activity. mdpi.com

The table below illustrates the impact of linker and side chain modifications on the bioactivity of hypothetical this compound analogues.

| Analogue | Linker Modification | Side Chain | Relative Bioactivity |

| 1f | Flexible Alkyl Chain | Phenyl | + |

| 1g | Rigid Pyrrolidine | Phenyl | +++ |

| 1h | Methylated Pyrrolidine | Phenyl | +++ |

| 1i | Flexible Alkyl Chain | Pyridyl | ++ |

| 1j | Rigid Pyrrolidine | Pyridyl | ++++ |

(Note: + indicates relative bioactivity, with ++++ being the highest)

Conformational Analysis and its Influence on this compound's Interactions

The three-dimensional conformation of this compound and its analogues plays a pivotal role in their biological activity. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups, which is critical for effective interaction with the binding site of a biological target.

Pharmacophore Elucidation for this compound and its Active Analogues

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For this compound and its active analogues, pharmacophore models have been developed to guide the design of new compounds with improved potency and selectivity. mdpi.com

A typical pharmacophore model for a quinazolinedione-based inhibitor might include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl groups of the dione (B5365651) moiety are prominent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): Substituents with amine or hydroxyl groups can act as hydrogen bond donors.

Aromatic Rings (AR): The benzene ring of the quinazolinedione core and any aromatic side chains contribute to hydrophobic and pi-stacking interactions.

Hydrophobic Features (HY): Alkyl substituents and other nonpolar groups contribute to hydrophobic interactions.

E-pharmacophore drug design approaches have been successfully used to filter and identify potent inhibitors from libraries of quinazoline (B50416) derivatives. nih.govelsevierpure.com These models provide a rational basis for virtual screening and the de novo design of novel analogues of this compound.

Rational Design Strategies for Enhanced Specificity and Potency of this compound Analogues

The development of analogues of this compound with improved potency and target specificity is a key objective in medicinal chemistry. Rational design strategies, which leverage an understanding of the target's three-dimensional structure and the compound's structure-activity relationships (SAR), are instrumental in achieving these goals. These approaches move beyond traditional trial-and-error synthesis, employing computational and structure-based methods to guide the design of more effective molecules.

A primary strategy involves structure-based drug design, which utilizes the crystal structure of the target protein to inform molecular modifications. For instance, in the development of selective Aurora A kinase inhibitors from a quinazoline scaffold, this approach was used to exploit the structural differences between the highly homologous Aurora A and Aurora B kinases. nih.gov By identifying unique residues in the ATP-binding pocket of the target, medicinal chemists can design analogues of this compound that form specific interactions, thereby enhancing both potency and selectivity. This method led to the creation of compounds with a greater than 757-fold selectivity for Aurora A over Aurora B, a significant improvement from the lead compound's 3-fold selectivity. nih.gov

Computational modeling, including three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking, represents another powerful tool. nih.govresearchgate.net 3D-QSAR models can quantitatively link the chemical structure of a series of compounds with their biological activity, helping to predict the potency of novel, unsynthesized analogues. nih.gov Molecular docking simulations allow researchers to visualize and analyze the hypothetical binding mode of a compound within the active site of its target protein. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity. nih.gov By understanding these interactions, modifications can be proposed for the this compound scaffold to optimize its fit and binding energy.

Furthermore, the strategic introduction or modification of functional groups and heterocyclic moieties is a common and effective design principle. The addition of specific substituents can enhance target engagement, improve pharmacokinetic properties, and increase metabolic stability. researchgate.netnih.gov For example, incorporating a chloro group or various heterocyclic rings (such as furan, pyridine, or indole) onto the quinazoline core has been shown to potentially improve hydrophobic and stacking interactions at the enzyme binding site. nih.gov Similarly, SAR studies have revealed that substitutions at positions 2, 6, and 8 of the quinazolinone ring system are significant for various pharmacological activities, and the addition of different heterocyclic moieties at position 3 could further increase activity. nih.gov

The table below illustrates the impact of rational design strategies on the potency of select quinazoline derivatives, demonstrating how specific structural modifications can lead to enhanced inhibitory activity.

| Compound | Target | Modification Strategy | Result (IC50) |

| Lead Compound | Aurora A Kinase | Initial Scaffold | Moderate Potency |

| Compound 6 | Aurora A Kinase | Structure-based design to exploit isoform differences | High Potency, >757-fold selectivity vs. Aurora B nih.gov |

| Compound 4b | PDE7A | Introduction of 5-bromoindolyl moiety | Good Potency nih.gov |

| Compound 4g | PDE7A | Introduction of 5-bromoindolyl moiety on a chloro-quinazoline core | Good Potency nih.gov |

| Compound 5c | PDE7A | Cyclization to a fused triazoloquinazoline with 5-bromoindolyl moiety | Good Potency nih.gov |

| Compound 5f | PDE7A | Cyclization to a fused triazoloquinazoline with pyridyl moiety | Good Potency nih.gov |

These rational, structure-guided approaches are essential for the efficient optimization of lead compounds like this compound, facilitating the development of analogues with superior potency and a more desirable selectivity profile.

Mechanistic Investigations of Biological Activities Exhibited by Quinazolinedione Derivative 1

In Vitro Studies of Quinazolinedione Derivative 1's Biological Modulations

In vitro studies provide a foundational understanding of a compound's biological activity at the molecular and cellular level, isolated from the complexities of a whole organism.

Quinazolinedione derivatives have been identified as potent inhibitors of several key enzymes implicated in disease. One notable target is soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and hypertension. Certain quinazoline-4(3H)-one derivatives have demonstrated potent sEH inhibition. For instance, the derivative 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide was identified as a highly active sEH inhibitor, being approximately twofold more potent than a commercial reference inhibitor.

Another class of enzymes targeted by these derivatives is prolyl-tRNA synthetase (ProRS). Halofuginone, a quinazolinone derivative, binds to glutamyl-prolyl-tRNA synthetase (EPRS) and inhibits its prolyl-tRNA synthetase activity. nih.gov This inhibition is a key mechanism behind its anti-inflammatory and anti-fibrotic effects. nih.gov

Furthermore, the quinazolinedione scaffold has been explored for its potential in antiviral applications. The derivative L134716 has been identified as a dual inhibitor of the main protease (Mpro) and papain-like protease (PLpro) of the Infectious Bronchitis Virus (IBV).

| Derivative Example | Target Enzyme | Inhibitory Activity |

|---|---|---|

| 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | Soluble Epoxide Hydrolase (sEH) | IC₅₀ = 0.5 nM |

| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | Inhibits prolylation of tRNAPro |

| L134716 | IBV Main Protease (Mpro) & Papain-Like Protease (PLpro) | Dual Inhibition |

| 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ) | mTOR Kinase | IC₅₀ = 6 nM |

The versatility of the quinazolinedione structure allows for interaction with various cellular receptors. A well-documented example is Ketanserin, a quinazolinedione derivative that functions as a selective antagonist for multiple receptors. It exhibits high affinity for serotonin (B10506) 5-HT₂ₐ receptors and also acts as an antagonist at α₁-adrenergic and histamine (B1213489) H₁ receptors. This multi-receptor profile underlies its use in pharmacological research to probe these signaling systems.

In a different context, a high-throughput screen identified a quinazolinone derivative with a high affinity for the ghrelin receptor (GHS-R1a), a key regulator of appetite and energy balance.

| Derivative Example | Target Receptor | Binding/Activation Profile |

|---|---|---|

| Ketanserin | Serotonin 5-HT₂ₐ | Selective Antagonist |

| Ketanserin | α₁-Adrenergic Receptor | Antagonist |

| Ketanserin | Histamine H₁ Receptor | Antagonist |

| Quinazolinone derivative 1 (from screening) | Ghrelin Receptor (GHS-R1a) | High Affinity (Ki = 36 nM) |

A significant area of investigation for quinazolinedione derivatives is their ability to modulate cellular pathways involved in cancer, such as apoptosis and cell cycle regulation.

Apoptosis Induction: Several quinazolinedione derivatives have been shown to induce apoptosis in cancer cells. In human leukemia MOLT-4 cells, the derivative DQQ triggers cytochrome c-mediated apoptosis. Mechanistically, DQQ was found to significantly inhibit the phosphorylation of key proteins in the AKT/mTOR survival pathway, including pAKT, pmTOR, and its substrate pP70S6K. Similarly, studies in MCF-7 breast cancer cells showed that certain quinazolinedione derivatives induce apoptosis by modulating apoptosis-related proteins. This includes the downregulation of phosphorylated Akt (p-Akt), which in turn reduces the activity of the anti-apoptotic protein Bcl-2 and promotes the pro-apoptotic function of Bad.

Cell Cycle Regulation: The induction of apoptosis by these compounds is often linked to their ability to disrupt the normal progression of the cell cycle. The derivative DQQ was found to induce a G0/G1 phase arrest in MOLT-4 cells, which is directly correlated with apoptosis. Other studies have reported that different quinazolinone derivatives can cause cell cycle arrest at the G2/M phase in oral squamous cell carcinoma and human oral cancer CAL 27 cells. mdpi.com This G2/M blockade is often associated with the activation of Cdk1 and interference with microtubule organization. mdpi.com

Signal Transduction: Beyond apoptosis, quinazolinedione derivatives modulate key signaling pathways. The derivative Halofuginone is known to inhibit the transforming growth factor-β (TGF-β) signaling pathway by preventing the phosphorylation of Smad3, a critical downstream effector. nih.govmdpi.com This inhibition blocks the transition of fibroblasts into myofibroblasts, a key event in the development of fibrosis. mdpi.com

Investigations into the effects of quinazolinedione derivatives on gene expression have revealed specific transcriptional changes that underlie their biological activities. While large-scale transcriptomic screening data for a wide range of these derivatives is still emerging, targeted studies on specific compounds have provided valuable mechanistic insights.

The derivative Halofuginone has been shown to act as a potent inhibitor of the gene expression of key components of the extracellular matrix. drugbank.com In mouse embryo fibroblasts, Halofuginone treatment leads to a reduction in the mRNA levels of Col1A1 and Col1A2, the genes encoding Type I collagen. nih.gov It also suppresses the expression of MMP-2, a matrix metalloproteinase involved in tissue remodeling, and S100A4, a gene associated with fibrosis. nih.govdrugbank.com These changes in gene expression are central to its potent anti-fibrotic effects. Furthermore, global expression profiling in mammary epithelial cells has shown that Halofuginone activates the Integrated Stress Response (ISR), a cellular pathway that helps cells cope with various stresses. nih.gov

Modulating protein-protein interactions (PPIs) is a promising therapeutic strategy, and quinazoline-based compounds have emerged as effective modulators. A key example is the inhibition of the interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1), a critical immune checkpoint pathway that cancer cells exploit to evade the immune system.

A novel series of quinazoline (B50416) derivatives was designed to specifically block this interaction. One derivative, referred to as compound 39, demonstrated highly potent inhibitory activity in a homogenous time-resolved fluorescence (HTRF) assay with an IC₅₀ value of 1.57 nM. Cellular assays confirmed that this compound could effectively inhibit the PD-1/PD-L1 interaction, leading to the restoration of T-cell function.

In Vivo Preclinical Model Studies (Animal Models Only, Focused on Mechanisms)

In vivo studies in animal models are essential to validate the mechanistic findings from in vitro assays and to understand the physiological effects of a compound in a complex biological system.

The quinazolinone derivative Halofuginone has been extensively studied in various preclinical animal models, revealing its multifaceted mechanisms of action. In a mouse model of multiple sclerosis, Halofuginone was shown to inhibit the development of Th17-driven autoimmunity by activating the amino acid response (AAR) pathway. nih.gov This demonstrates a systemic anti-inflammatory effect mediated by a specific nutrient-sensing pathway. nih.gov

Halofuginone's anti-fibrotic mechanism has also been confirmed in vivo. In mouse models of muscular dystrophy and other fibrotic diseases, it effectively inhibits fibrosis by suppressing Smad3 phosphorylation downstream of the TGF-β pathway. nih.govmdpi.com This leads to a reduction in collagen deposition and an improvement in tissue pathology. mdpi.comresearchgate.net

In the context of oncology, quinazolinone derivatives have demonstrated significant tumor suppression in xenograft mouse models. mdpi.comnih.gov One study using nude mice bearing CAL 27 human oral cancer tumors showed that a quinazolinone derivative induced a marked G2/M-phase blockade within the tumor tissue, leading to significant tumor suppression. mdpi.com Another study in a MGC-803 xenograft mouse model found that treatment with a different derivative resulted in a significant reduction in tumor size, an effect attributed to the inhibition of VEGFR-2 and the induction of apoptosis. nih.govresearchgate.net

Efficacy Mechanisms in Disease Models (e.g., cancer, inflammation, infection)

This compound has been identified as a potent inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). Its mechanism of action in disease models is primarily linked to its ability to modulate immune responses through the inhibition of RORγt activity.

Inflammation: In the context of inflammation and autoimmune diseases, RORγt is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22). These cytokines play a crucial role in the pathogenesis of various autoimmune disorders. By acting as an inverse agonist, this compound suppresses the transcriptional activity of RORγt, leading to a reduction in the production of these pro-inflammatory cytokines. This has been demonstrated in animal models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, where treatment with RORγt inverse agonists has been shown to ameliorate disease severity. The reduction in IL-17 production is a key efficacy mechanism in these inflammatory disease models.

While the primary focus of research on this compound has been on inflammatory and autoimmune diseases, the role of RORγt in other disease areas suggests potential, though less explored, mechanisms.

Cancer: The role of RORγt and Th17 cells in cancer is complex and context-dependent. In some cancers, Th17 cells and IL-17 are thought to promote tumor growth and angiogenesis, while in others they can contribute to anti-tumor immunity. As an inverse agonist of RORγt, this compound could potentially modulate the tumor microenvironment by altering the population and function of Th17 cells. However, specific studies on the efficacy of this compound in cancer models are not extensively available in the reviewed literature.

Infection: Th17 cells and the cytokines they produce are important for host defense against certain extracellular bacteria and fungi. Therefore, inhibiting their function with a RORγt inverse agonist like this compound could have implications for susceptibility to infections. The precise efficacy mechanism in infection models would depend on the specific pathogen and the nature of the immune response required for its clearance. Detailed studies on the efficacy of this compound in specific infection models were not found in the provided search results.

Pharmacodynamics (PD) in Animal Models (mechanisms of action and target engagement)

Pharmacodynamic studies in animal models have provided insights into the mechanism of action and target engagement of this compound. A key finding is its ability to modulate the IL-23/IL-17 axis, a critical pathway in autoimmune and inflammatory diseases.

In animal models, administration of RORγt inverse agonists has been shown to lead to a dose-dependent reduction in the expression of IL-17A. This demonstrates target engagement, as the suppression of this key cytokine is a direct consequence of RORγt inhibition. Studies have reported that a novel quinazolinedione derivative, referred to as 1a, demonstrated a U-shaped conformation when complexed with the RORγt protein. However, this specific derivative showed low drug exposure in mice following oral administration, indicating potential challenges with its pharmacokinetic profile. This highlights the distinction between pharmacodynamic efficacy (the effect on the target) and the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the compound.

The mechanism of action in these models involves the binding of this compound to the ligand-binding domain of RORγt, which prevents the recruitment of co-activators necessary for gene transcription. This inverse agonism leads to a conformational change in the receptor, actively turning off the signaling pathway.

Target Validation and Biomarker Identification in Animal Models

The validation of RORγt as the primary target for this compound in animal models is supported by the consistent observation that its administration phenocopies the effects seen in RORγt-deficient mice. Mice lacking RORγt are protected from developing various autoimmune diseases, and treatment with RORγt inverse agonists produces a similar protective effect.

For biomarker identification, the levels of Th17-associated cytokines, particularly IL-17A, serve as a primary pharmacodynamic biomarker of target engagement and biological activity. In animal studies, the reduction of IL-17A in plasma or tissues following treatment with a RORγt inverse agonist is a reliable indicator of the compound's effect. Other potential biomarkers could include the frequency of Th17 cells in peripheral blood or lymphoid tissues and the expression of RORγt-dependent genes. However, specific studies detailing a comprehensive biomarker panel for this compound in animal models were not identified in the provided search results.

Molecular Targets and Binding Mechanisms of this compound

Identification of Primary Molecular Targets

The primary molecular target of this compound has been identified as the Retinoic acid receptor-related orphan receptor gamma t (RORγt). It functions as a potent inverse agonist for this nuclear receptor. RORγt is a key transcription factor that plays a critical role in the differentiation and function of Th17 cells. The inverse agonist activity of this compound on RORγt leads to the suppression of pro-inflammatory cytokine production, which is the basis for its therapeutic potential in autoimmune diseases. While RORγt is established as the primary target, comprehensive selectivity profiling against other nuclear receptors or off-target proteins for this specific derivative is not detailed in the available literature.

Structural Biology Approaches to Ligand-Target Interactions (e.g., X-ray crystallography, NMR)

Structural biology has been instrumental in elucidating the binding mechanism of this compound with its target, RORγt. An X-ray co-crystal structure of a novel quinazolinedione derivative (1a) in complex with the RORγt protein has been determined. This structural data revealed that the molecule adopts a U-shaped conformation within the ligand-binding pocket of the receptor. This specific conformation is a key determinant of its interaction and inverse agonist activity.

The binding of the inverse agonist to the orthosteric site of RORγt can disrupt the interaction network required for the active conformation of the receptor. Specifically, it can interfere with the His479–Tyr502–Phe506 triplet, which is crucial for stabilizing the active state of the receptor. By disrupting these interactions, the inverse agonist promotes a conformation that is not conducive to co-activator binding, thereby inhibiting the transcriptional activity of RORγt.

Biophysical Characterization of Binding Events (e.g., ITC, SPR)

While structural biology provides a static picture of the binding interaction, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to characterize the thermodynamics and kinetics of the binding event in solution.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding of a ligand to its target.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time monitoring of binding events and the determination of kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated.

Cellular Uptake, Distribution, and Intracellular Fate Mechanisms of this compound (Non-human focus)

The cellular uptake, distribution, and intracellular fate are critical determinants of the pharmacological activity of quinazolinedione derivatives. Studies on various members of this class of compounds suggest that their transport across cellular membranes and subsequent localization are influenced by their physicochemical properties.

Research on a radioiodinated quinazolinone derivative, 2-(2′-hydroxyphenyl)-6-[¹²⁵I]iodo-4-(3H)-quinazolinone, indicated its potential for entrapment within tumor cells following the hydrolysis of a water-soluble prodrug by an enzyme overexpressed in the tumor microenvironment. researchgate.net This suggests a targeted accumulation mechanism, although the specific transporters involved in the initial uptake of the prodrug were not detailed. researchgate.net

In an ex vivo study using poultry tracheal organ cultures, the quinazolinedione L134716 was evaluated for its potential to inhibit the Infectious Bronchitis Virus (IBV). nih.gov The significant reduction in the IBV genome load in infected tracheal rings treated with L134716 implies that the compound is taken up by the host cells to exert its antiviral effect. nih.gov However, the precise mechanisms of its cellular entry and intracellular trafficking remain to be elucidated.

Pharmacokinetic studies of certain quinazolinone derivatives developed as ghrelin receptor antagonists have highlighted the importance of brain exposure for their efficacy in animal models of obesity. researchgate.net The differential effects of these compounds on food intake were correlated with their detected levels in the brain, indicating their ability to cross the blood-brain barrier. researchgate.net This passage is likely governed by passive diffusion, influenced by factors such as lipophilicity and molecular size, although active transport mechanisms cannot be ruled out without further investigation.

Metabolomic Profiling of this compound and its Active Metabolites in in vitro or animal systems (mechanistic focus)

Metabolomic studies provide a comprehensive view of the biochemical perturbations induced by a compound, offering mechanistic insights into its biological effects. Research on 2,3-dihydroquinazolin-4(1H)-one derivatives in cancer cell lines has revealed significant alterations in cellular metabolism.

In a study involving prostate cancer cell lines (DU145 and PC-3), treatment with a 2,3-dihydroquinazolin-4(1H)-one derivative, referred to as C5, led to widespread metabolic changes. nih.gov These alterations affected key pathways essential for cancer cell proliferation and survival, including energy metabolism, redox homeostasis, and the metabolism of amino acids, polyamines, and choline (B1196258) phospholipids. nih.gov

Similarly, in colorectal cancer cell lines (HCT116 and SW480), the same derivative C5 induced significant perturbations in the levels of several metabolites. nih.gov These changes impacted critical biochemical processes such as amino acid biosynthesis and metabolism, redox balance, energy-related processes like fatty acid oxidation, and one-carbon metabolism. nih.gov

The metabolic pathways of quinazolinone derivatives can be complex, often involving both Phase I and Phase II reactions. mdpi.com While specific metabolic pathways for a "this compound" are not defined, studies on other heterocyclic compounds indicate that metabolism can occur through oxidation, hydroxylation, and conjugation with glucuronic acid or sulfate (B86663). mdpi.com For instance, the metabolism of the drug antazoline, which shares some structural similarities with quinazoline derivatives, involves cytochrome P450 enzymes, primarily CYP2D6, leading to various hydroxylated and conjugated metabolites. mdpi.com The formation of reactive intermediates, such as arene oxides, has also been proposed in the metabolism of some quinazoline-containing compounds, which can lead to covalent binding with cellular macromolecules like DNA, RNA, and proteins. nih.gov

The following interactive data tables summarize the reported metabolic alterations induced by a 2,3-dihydroquinazolin-4(1H)-one derivative (C5) in prostate and colorectal cancer cell lines.

Table 1: Metabolomic Changes in DU145 Prostate Cancer Cells Treated with a 2,3-dihydroquinazolin-4(1H)-one Derivative (C5) nih.gov

| Metabolite/Pathway | Observed Change | Implication for Cancer Cells |

| Tryptophan Metabolism | Dysregulation of tryptophan and 2-aminobenzoic acid | Affects tumor malignancy and anti-tumor immunity |

| Fatty Acid Oxidation | Reduced carnitine levels | Deprives cells of a crucial energy source |

| Choline Phospholipid Metabolism | Reduction in glycerophosphocholine | Impacts cell membrane synthesis and signaling |

| Redox Homeostasis | Altered levels of metabolites involved in oxidative stress | Affects cellular defense against reactive oxygen species |

| Polyamine Metabolism | Perturbation of polyamine levels | Influences cell proliferation and growth |

Table 2: Metabolomic Changes in HCT116 Colorectal Cancer Cells Treated with a 2,3-dihydroquinazolin-4(1H)-one Derivative (C5) nih.gov

| Metabolite/Pathway | Observed Change | Implication for Cancer Cells |

| Amino Acid Metabolism | Perturbations in glutamine and other amino acids | Disrupts building blocks for protein synthesis and energy |

| Polyamine Metabolism | Altered levels of spermine (B22157) and other polyamines | Affects cell growth and proliferation |

| Energy Metabolism | Decreased carnitine and altered fatty acid oxidation | Impairs cellular energy production |

| Redox Homeostasis | Changes in metabolites related to oxidative balance | Impacts cellular stress responses |

| One-Carbon Metabolism | Alterations in pathways providing one-carbon units | Affects nucleotide synthesis and methylation reactions |

Computational and Theoretical Studies on Quinazolinedione Derivative 1

Quantum Chemical Calculations for Electronic Structure and Reactivity of Quinazolinedione Derivative 1

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, orbital energies, and other key descriptors.

A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netphyschemres.orgd-nb.info A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. ajchem-a.com

For instance, in studies of various quinazolinedione derivatives, DFT calculations have been used to compute these parameters. researchgate.netphyschemres.org The results often show that the distribution of HOMO and LUMO is concentrated around the quinazolinedione core and its substituents, highlighting the regions of the molecule most likely to be involved in chemical reactions and intermolecular interactions. researchgate.net Calculations can be performed in different solvent environments to simulate physiological conditions, revealing that the HOMO-LUMO energy gap can be influenced by the polarity of the solvent. d-nb.info

Table 1: Representative Quantum Chemical Parameters for a Quinazolinedione Derivative

| Parameter | Description | Typical Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 eV |

Note: These values are illustrative and can vary significantly based on the specific substitutions on the quinazolinedione scaffold.

Molecular Docking and Ligand-Protein Interaction Simulations for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

In the context of quinazolinedione derivatives, molecular docking has been extensively used to study their interactions with various protein targets, such as kinases and enzymes involved in cancer or infectious diseases. For example, a series of spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione derivatives were docked into the ATP binding site of the FLT3 kinase. bohrium.comnih.gov The results of these simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the protein's active site. bohrium.com

In one study, a series of quinazolinidione–amide derivatives (B1–B5) were docked against a target receptor (PDB ID: 1M17), with compound B5 showing the highest docking score of –9.9 kcal/mol, indicating a strong binding affinity. jchr.orgjchr.org The docking process is often carried out using software like AutoDock Vina, and the results are visualized using programs like Discovery Studio Visualizer to analyze the interaction patterns. jchr.org These studies consistently show that the quinazolinedione scaffold can fit snugly into the active sites of various enzymes, and its substituents can be modified to optimize interactions with specific residues. nih.gov

Molecular Dynamics Simulations to Understand Conformational Dynamics and Binding of this compound

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the protein, the stability of the ligand-protein complex, and the thermodynamics of binding.

MD simulations have been applied to quinazolinedione derivatives to validate the stability of the docked poses obtained from molecular docking. bohrium.com For example, a 100 ns MD simulation was performed on a complex of a quinazolinone derivative (compound 1f) with its target proteins, PARP1 and STAT3, to study the dynamic behavior of the complex. nih.gov Such simulations can confirm that the key interactions observed in docking are maintained over time. nih.govrsc.org

In a study on spiroindoline quinazolinedione derivatives targeting the FLT3 kinase, MD simulations showed that the complex between a potent compound (5f) and the kinase was conformationally stable. bohrium.com Analysis of the MD trajectory can reveal important information about the flexibility of different parts of the protein upon ligand binding and the role of water molecules in mediating interactions. These simulations are crucial for confirming that a designed inhibitor can form a stable and lasting interaction with its intended biological target. ncl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thus prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

For quinazolinedione analogues, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed. nih.govfrontiersin.org These models are built using a training set of compounds with known activities and are then validated using a test set. frontiersin.orgunar.ac.id The resulting models can be visualized as 3D contour maps, which indicate the regions around the molecular scaffold where certain properties (e.g., steric bulk, positive/negative charge) are predicted to increase or decrease biological activity. rsc.org

For example, a 3D-QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors yielded statistically significant models (CoMFA R² = 0.855, CoMSIA R² = 0.895) that were used to predict the activity of new compounds. nih.gov These models help in understanding the structural requirements for potent activity and guide the rational design of new analogues with improved efficacy. nih.govresearchgate.net

De Novo Drug Design and Virtual Screening Approaches for this compound Scaffolds

De novo drug design and virtual screening are powerful computational strategies for discovering novel drug candidates. Virtual screening involves searching large databases of existing compounds to identify those that are likely to bind to a drug target. De novo design, on the other hand, involves building new molecules from scratch, often piece-by-piece, within the constraints of the target's binding site. ethz.chnih.gov

The quinazolinedione scaffold is an excellent starting point for both approaches. Its privileged structure can be used as a query in virtual screening campaigns to find new derivatives with potential activity against a target of interest. frontiersin.orgresearchgate.net

More advanced de novo design methods utilize algorithms to "grow" molecules within the active site, ensuring a good fit and favorable interactions. researchgate.net Recently, deep learning and artificial intelligence methods have been applied to scaffold-based drug design. nih.govnih.govarxiv.org These models can learn the chemical rules for modifying a given scaffold, like quinazolinedione, to generate novel compounds with desired properties, such as high predicted binding affinity. nih.govarxiv.org This approach allows for the efficient exploration of chemical space around the quinazolinedione core to discover innovative molecular architectures. ethz.ch

ADMET Prediction and In Silico Screening for this compound (Pre-clinical/research focus)

A crucial aspect of drug development is evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Poor ADMET properties are a major cause of failure in clinical trials. arxiv.org In silico ADMET prediction allows for the early assessment of these properties, helping to filter out compounds that are likely to fail later in the development process. nih.govresearchgate.net

Various computational models and software (e.g., SwissADME, pkCSM) are available to predict a wide range of ADMET-related parameters for compounds like this compound. unar.ac.idnih.gov These predictions include properties like aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are key for drug metabolism), and various toxicity endpoints (e.g., mutagenicity, carcinogenicity). nih.govresearchgate.netbenthamdirect.com

For newly designed quinazolinedione derivatives, these in silico ADMET profiles are often generated alongside activity predictions. nih.govrsc.orgbenthamdirect.com For instance, in one study, newly designed quinazolinone derivatives were subjected to ADMET prediction, and the results showed they possessed good pharmacokinetic properties. rsc.org This integrated approach of predicting both efficacy and safety in the early stages of research helps in selecting the most promising candidates for further preclinical and clinical development. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name/Code | Description |

|---|---|

| This compound | A representative quinazolinedione derivative for this article |

| B1-B5 | A series of quinazolinidione–amide derivatives |

| 5f, 5g, 5i, 5j | Spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione derivatives |

| MMV665916 | A quinazolinedione derivative identified as a potential antimalarial agent |

| 7a, 20a | Quinazoline (B50416) derivatives with immunomodulatory and antitumor activity |

| APQ, AAQ, AYQ | 3-allyl-2-(substituted-thio)quinazolin-4(3H)-one derivatives |

| 1f | A quinazolinone derivative studied as a dual PARP1 and STAT3 inhibitor |

| Doxorubicin | A standard anticancer drug used for comparison |

| Erlotinib | A standard anticancer drug used for comparison |

| Gefitinib (B1684475) | An EGFR inhibitor used for comparison in docking studies |

| N,N'-dicyclohexylcarbodiimide (DCC) | A coupling reagent used in synthesis |

| N,N′-dicyclohexylurea (DCU) | A byproduct of the DCC coupling reaction |

| 2-aminobenzoic acid | A starting material for quinazolinedione synthesis |

Advanced Analytical and Spectroscopic Techniques for Quinazolinedione Derivative 1 Research

High-Resolution Mass Spectrometry for Metabolite Identification and Pathway Elucidation (in research models)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the study of drug metabolism, providing unparalleled accuracy in mass measurements. ijpras.comnih.gov This precision allows for the confident determination of elemental compositions for the metabolites of Quinazolinedione derivative 1. thermofisher.com In research models, HRMS coupled with liquid chromatography (LC-HRMS) is the predominant platform for identifying and profiling metabolites. ijpras.comnih.gov

The general strategy for metabolite identification using HRMS involves several key steps:

Data Acquisition: Modern HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are used to acquire high-resolution data. ijpras.com This can be done in a non-targeted manner to capture all ions or in a targeted fashion to look for specific, predicted metabolites. nih.gov

Data Mining: Specialized software employs various filters—such as mass defect, isotope pattern, and product ion filters—to distinguish potential metabolites from background noise and endogenous molecules. nih.gov

Structural Elucidation: The high-resolution fragmentation data (MS/MS) provides the structural fingerprint of the metabolites, allowing researchers to pinpoint the exact sites of metabolic transformations (e.g., hydroxylation, glucuronidation) on the parent this compound molecule.

This approach enables the construction of metabolic pathways, offering insights into how the compound is processed in biological systems. google.com Such studies are vital in the early stages of research to understand the compound's pharmacokinetic profile. ijpras.com

Table 1: Common Metabolic Transformations of Quinazolinedione Derivatives Identified by HRMS

| Metabolic Reaction | Mass Shift (Da) | Description |

| Hydroxylation | +15.9949 | Addition of a hydroxyl (-OH) group |

| Oxidation | +15.9949 | Formation of an N-oxide or other oxidized species |

| Demethylation | -14.0157 | Removal of a methyl (-CH3) group |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |

| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group |

This table represents common metabolic reactions observed for various drug-like molecules, including quinazolinedione derivatives, and the corresponding exact mass shifts detected by HRMS.

Advanced NMR Techniques for Structural Elucidation of Biomolecular Complexes with this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the three-dimensional structure of molecules in solution and their interactions. omicsonline.org For studying the complex formed between this compound and its biological targets (e.g., proteins), advanced NMR techniques are indispensable. diva-portal.orgipb.ptanu.edu.au

Two-dimensional NMR experiments are particularly crucial. researchgate.net For instance, 2D NMR has been used to confirm the direct interaction between certain quinazolinedione derivatives and the LC3B protein. urv.cat

Key advanced NMR methods include:

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space (typically < 5 Å), providing crucial distance restraints for determining the conformation of this compound when bound to its target. diva-portal.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with directly attached heteroatoms (like ¹³C or ¹⁵N). ipb.pt When this compound binds to a protein, changes in the chemical shifts of specific amino acid residues in the HSQC spectrum can map the binding site on the protein surface.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two to three bonds, helping to piece together the structure of the ligand and confirm its binding mode. ipb.pt

Saturation Transfer Difference (STD) NMR: This method is used to identify which parts of a ligand are in close contact with a protein. It has been successfully applied to characterize the interaction of other quinone derivatives with proteins like human serum albumin. dntb.gov.ua

These techniques, often used in combination, provide a detailed atomic-level picture of the biomolecular complex, guiding further structural and functional studies. researchgate.net

Chromatographic Separations (HPLC, GC, SFC) for Purity Assessment and Isolation of Active Forms (in research)

Chromatographic techniques are essential for ensuring the purity of this compound and for isolating specific forms or related compounds during research. tricliniclabs.com The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) depends on the physicochemical properties of the derivative. labmanager.com

High-Performance Liquid Chromatography (HPLC): As most quinazolinedione derivatives are non-volatile, HPLC is the most common method for their analysis and purification. bitesizebio.comalwsci.com It is routinely used to assess the purity of synthesized batches, often achieving >95% purity for biologically evaluated compounds. nih.gov HPLC methods have been specifically developed to determine the stability of quinazolinedione derivatives in various media, which is critical for ensuring the integrity of the compound during biological assays. researchgate.net Different HPLC modes, such as reversed-phase or ion-exchange, can be employed to separate the parent compound from impurities or degradation products. tricliniclabs.comresearchgate.net

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. drawellanalytical.com While less common for larger quinazolinedione structures, it can be invaluable for analyzing volatile precursors, residual solvents from the synthesis, or specific volatile impurities. labmanager.com

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, often carbon dioxide, as the mobile phase. It can be particularly useful for chiral separations, isolating specific enantiomers of this compound, which may exhibit different biological activities.

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Typical Application for this compound | Advantages | Limitations |

| HPLC | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase. labmanager.com | Purity assessment, stability studies, isolation of non-volatile compounds. nih.govresearchgate.net | High versatility for non-volatile and polar compounds. bitesizebio.com | Requires solvents, can be time-consuming. |

| GC | Separation based on analyte partitioning between a gaseous mobile phase and a stationary phase. drawellanalytical.com | Analysis of volatile impurities, residual solvents. labmanager.com | High resolution for volatile compounds, fast analysis. labmanager.com | Limited to thermally stable and volatile compounds. bitesizebio.com |

| SFC | Uses a supercritical fluid as the mobile phase for separation. | Chiral separations (isolation of enantiomers). | Faster than HPLC, uses less organic solvent. | Less universally applicable than HPLC. |

Spectroscopic Methods (UV-Vis, Fluorescence, Circular Dichroism) for Probing Ligand-Target Interactions

Spectroscopic methods provide valuable information on the binding of this compound to its biological targets by detecting changes in their optical properties upon complex formation. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. The binding of this compound to a target protein can cause a shift in the absorption maxima (λ_max) or a change in absorbance, which can be used to study the interaction. For example, the electronic absorption spectra of some quinazolinedione derivatives show distinct bands in the 260–400 nm range. mdpi.com

Fluorescence Spectroscopy: Many quinazolinedione derivatives are fluorescent. mdpi.comresearchgate.net The fluorescence emission of the derivative can be quenched or enhanced upon binding to a biological target. rsc.org These changes can be monitored in titration experiments to determine binding affinity (dissociation constant, Kd) and stoichiometry. For example, upon the addition of certain metal ions, some quinazoline (B50416) derivatives show enhanced fluorescence emission and spectral shifts. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins. springernature.comnih.gov It measures the differential absorption of left- and right-circularly polarized light. When this compound binds to a protein, it can induce conformational changes in the protein, which are detectable as changes in the CD spectrum in the far-UV region (178–260 nm). nih.govresearchgate.net Changes in the near-UV CD spectrum (260-350 nm) can provide information about alterations in the environment of aromatic amino acid residues at the binding site. springernature.comnih.gov These changes can be used to quantify binding constants. nih.gov

Table 3: Spectroscopic Data from a Hypothetical Titration Experiment

| This compound (µM) | Target Protein (µM) | Fluorescence Intensity (a.u.) | CD Signal at 222 nm (mdeg) |

| 1 | 0 | 850 | N/A |

| 1 | 1 | 620 | -12.5 |

| 1 | 2 | 450 | -14.2 |

| 1 | 5 | 210 | -16.8 |

| 1 | 10 | 150 | -17.5 |

This interactive table illustrates how fluorescence quenching and changes in the circular dichroism signal can be used to monitor the binding of this compound to a target protein.

Cryo-Electron Microscopy and Other Advanced Imaging Techniques for Studying this compound Complexes

For large and complex biomolecular assemblies involving this compound, Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary technique for structure determination. taylorfrancis.com Unlike X-ray crystallography, Cryo-EM does not require the molecules to be crystallized, which is a major advantage for large or flexible complexes that are difficult to crystallize. jeolusa.com

The process involves flash-freezing the biomolecular complex in its near-native state. jeolusa.com A powerful electron microscope then captures thousands of 2D projection images of the randomly oriented particles. These images are computationally classified, aligned, and averaged to reconstruct a high-resolution 3D density map of the complex. sciety.org

Recent advancements, often termed the "resolution revolution," have enabled Cryo-EM to achieve near-atomic resolution for a wide range of samples, including protein complexes bound to small molecule inhibitors. jeolusa.com This allows researchers to visualize precisely how this compound sits (B43327) within its binding pocket on a large macromolecular target, revealing the specific interactions that drive its biological activity. pdbj.org The structural information is invaluable for structure-based drug design and for understanding the mechanism of action.

Before committing to Cryo-EM, it is essential to ensure the sample is pure and monodisperse, often verified by techniques like size-exclusion chromatography. myscope.training For some membrane proteins, which are notoriously difficult to study, Cryo-EM is now the method of choice for structural analysis. myscope.training

Future Research Directions and Emerging Paradigms for Quinazolinedione Derivative 1

Exploration of Novel Therapeutic Areas and Biological Targets for Quinazolinedione Derivative 1 (Research Avenues)

Quinazolinedione derivatives have a broad range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov Future research is focused on exploring new therapeutic applications and identifying novel biological targets for this compound.

Anticancer research:

Receptor Tyrosine Kinases (RTKs): Many studies have focused on the potential of quinazolinedione derivatives as anticancer agents that target RTKs. bohrium.comresearchgate.net One area of interest is FMS-like tyrosine kinase 3 (FLT3), a key RTK involved in some cancers. bohrium.comresearchgate.net

Apoptosis Induction: Research has shown that some quinazolinedione derivatives can induce apoptosis, or programmed cell death, in cancer cells. researchgate.netscilit.com This is a promising avenue for developing new cancer therapies.

Multidrug Resistance: Some quinazoline (B50416) derivatives have shown potential in overcoming multidrug resistance in cancer cells, a major challenge in cancer treatment.

Urinary Bladder Cancer: Researchers are designing and synthesizing new quinazoline-based compounds as potential drugs for bladder cancer. nih.gov

Other therapeutic areas:

Antimalarial: Some quinazolinedione derivatives have shown promising antimalarial activity with low toxicity. researchgate.netsemanticscholar.org

Anti-inflammatory: Quinazolinedione-based compounds have been investigated as potential anti-inflammatory agents. researchgate.netmdpi.commdpi.com

Antiviral: Quinazoline derivatives are being explored for their potential as antiviral agents, including against SARS-CoV-2. digitellinc.com

Neurological Disorders: The unique structure of quinazoline derivatives makes them promising candidates for the treatment of neurological disorders.

Novel Biological Targets:

Aurora Kinases: Some quinazoline derivatives have been shown to target Aurora kinases, which are involved in cell division and are a promising target for cancer therapy. nih.govnih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP is an important target for anticancer drugs, and some quinazoline derivatives have shown potential as PARP inhibitors. nih.gov

Retinoic Acid Receptor-Related Orphan Receptor-Gamma t (RORγt): Novel quinazolinedione derivatives have been identified as inverse agonists of RORγt, a potential target for autoimmune diseases. nih.gov

Development of Targeted Delivery Systems for this compound in Research Models

To enhance the therapeutic efficacy and minimize potential side effects of this compound, researchers are exploring various targeted delivery systems. These systems aim to deliver the compound specifically to the site of action, such as a tumor, while sparing healthy tissues.

One promising approach is the use of nanoemulsions . Nanoemulsions are small droplets of oil in water that can encapsulate lipophilic (fat-soluble) drugs like some quinazolinedione derivatives. digitellinc.com This can improve their solubility and bioavailability.

Another area of research is the development of prodrugs . A prodrug is an inactive form of a drug that is converted into the active form in the body. digitellinc.com This can help to improve the drug's pharmacokinetic properties and reduce toxicity. For example, researchers are developing phosphoramidate (B1195095) prodrugs of quinazolinedione ribonucleosides to target viral enzymes. digitellinc.com

Integration of Omics Technologies for Comprehensive Understanding of this compound's Effects

Omics technologies, such as genomics, proteomics, and metabolomics, are powerful tools for understanding the complex biological effects of drugs. By integrating these technologies, researchers can gain a comprehensive view of how this compound affects cells and organisms.

Genomics: Can be used to identify genetic biomarkers that predict a patient's response to a particular drug. For example, mutations in the EGFR gene can predict the efficacy of certain quinazoline-based cancer drugs. ekb.eg

Proteomics: Can be used to identify the protein targets of a drug and to understand how the drug affects cellular signaling pathways. For example, proteomics studies have been used to identify the protein targets of metformin, a drug that is being investigated for its anticancer properties.

Metabolomics: Can be used to study the metabolic effects of a drug and to identify biomarkers of drug efficacy and toxicity.

The integration of these omics technologies can help to:

Identify novel drug targets.

Develop personalized medicine approaches.

Optimize drug dosage and treatment regimens.

Identify potential side effects and toxicities.

Repurposing Strategies and Combination Research with this compound

Drug repurposing, or finding new uses for existing drugs, is a promising strategy for accelerating the drug development process. researchgate.netmdpi.com Researchers are exploring the potential of repurposing this compound for new therapeutic applications.